2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid
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Overview
Description
2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid is a complex organic compound characterized by its unique chemical structure, which includes a chloro-nitrophenyl group, a formamido group, and a methylsulfanyl butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps:
Nitration and Chlorination: The starting material, a phenyl ring, undergoes nitration to introduce a nitro group, followed by chlorination to add a chlorine atom at the desired position.
Formylation: The chloronitrophenyl compound is then subjected to formylation to introduce the formamido group.
Thioether Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a useful probe for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism by which 2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Chloro-4-nitrophenyl)amino]-4-(methylsulfanyl)butanoic acid
- **2-[(2-Bromo-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid
- **2-[(2-Chloro-4-nitrophenyl)formamido]-4-(ethylsulfanyl)butanoic acid
Uniqueness
What sets 2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both a chloro-nitrophenyl group and a methylsulfanyl butanoic acid moiety allows for a wide range of chemical transformations and interactions, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-[(2-chloro-4-nitrobenzoyl)amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5S/c1-21-5-4-10(12(17)18)14-11(16)8-3-2-7(15(19)20)6-9(8)13/h2-3,6,10H,4-5H2,1H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOQIXZZUZYNRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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